5-[4-(2,4-difluorobenzoyl)-1-piperazinyl]-N,N-diethyl-2-fluoro-4-nitroaniline
説明
5-[4-(2,4-difluorobenzoyl)-1-piperazinyl]-N,N-diethyl-2-fluoro-4-nitroaniline, commonly known as DFP-10825, is a small molecule drug that has been developed as a potential anticancer agent. The compound belongs to the class of piperazine derivatives and has shown promising results in preclinical studies.
作用機序
The exact mechanism of action of DFP-10825 is not fully understood. However, studies have shown that the compound targets the microtubule network, which is essential for cell division. DFP-10825 binds to the colchicine binding site on tubulin, which disrupts the microtubule network and leads to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
DFP-10825 has been shown to have several biochemical and physiological effects. The compound inhibits tubulin polymerization, disrupts microtubule dynamics, and induces G2/M cell cycle arrest. DFP-10825 has also been shown to inhibit angiogenesis by reducing the expression of vascular endothelial growth factor (VEGF) and its receptor (VEGFR).
実験室実験の利点と制限
DFP-10825 has several advantages for lab experiments. The compound is easy to synthesize and purify, which makes it readily available for research. DFP-10825 has also shown to have potent antiproliferative activity against a range of cancer cell lines, which makes it a promising candidate for further development. However, the compound has limitations in terms of its solubility and stability, which may affect its efficacy in vivo.
将来の方向性
DFP-10825 has shown promising results in preclinical studies, and further research is needed to determine its potential as an anticancer agent. Some of the future directions for research include:
1. Optimization of the synthesis method to improve the yield and purity of the compound.
2. Evaluation of the efficacy of DFP-10825 in animal models of cancer.
3. Investigation of the pharmacokinetics and pharmacodynamics of the compound in vivo.
4. Identification of biomarkers that can predict the response to DFP-10825.
5. Development of combination therapies with DFP-10825 and other anticancer agents.
Conclusion:
DFP-10825 is a small molecule drug that has shown promising results as an anticancer agent. The compound has potent antiproliferative activity and induces apoptosis and inhibits angiogenesis. DFP-10825 targets the microtubule network and disrupts cell division, leading to cell cycle arrest and apoptosis. The compound has several advantages for lab experiments but also has limitations in terms of its solubility and stability. Further research is needed to determine the potential of DFP-10825 as an anticancer agent and to identify biomarkers that can predict the response to the compound.
科学的研究の応用
DFP-10825 has been extensively studied for its potential as an anticancer agent. Preclinical studies have shown that the compound has potent antiproliferative activity against a range of cancer cell lines, including breast, lung, and colon cancer. The compound has also shown to induce apoptosis and inhibit angiogenesis, which are important mechanisms for cancer treatment.
特性
IUPAC Name |
[4-[5-(diethylamino)-4-fluoro-2-nitrophenyl]piperazin-1-yl]-(2,4-difluorophenyl)methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F3N4O3/c1-3-25(4-2)18-13-19(20(28(30)31)12-17(18)24)26-7-9-27(10-8-26)21(29)15-6-5-14(22)11-16(15)23/h5-6,11-13H,3-4,7-10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTCFXOHYHKZFKH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C=C(C(=C1)N2CCN(CC2)C(=O)C3=C(C=C(C=C3)F)F)[N+](=O)[O-])F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23F3N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[4-[5-(Diethylamino)-4-fluoro-2-nitrophenyl]piperazin-1-yl]-(2,4-difluorophenyl)methanone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。